An In-depth Technical Guide to Azetidin-2-one: Core Chemical and Physical Properties
An In-depth Technical Guide to Azetidin-2-one: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-2-one, commonly known as β-propiolactam, is the simplest β-lactam and a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring structure is the core component of β-lactam antibiotics, including penicillins and cephalosporins, which have been cornerstones of antibacterial therapy for decades.[3][4] Beyond its role in antibiotics, the azetidin-2-one moiety is also found in other pharmacologically active agents, such as cholesterol absorption inhibitors. The inherent ring strain of the β-lactam ring imparts a unique reactivity, making it a versatile intermediate for the synthesis of a wide range of nitrogen-containing compounds.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of azetidin-2-one, along with experimental protocols and visualizations of its key chemical transformations.
I. Chemical and Physical Properties
The fundamental chemical and physical properties of azetidin-2-one are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of Azetidin-2-one
| Property | Value | Reference |
| IUPAC Name | azetidin-2-one | [1] |
| Synonyms | 2-Azetidinone, β-Propiolactam, Azetidinone, Propiolactam | [1] |
| Molecular Formula | C₃H₅NO | [1][5] |
| Molecular Weight | 71.08 g/mol | [1][5] |
| Appearance | Beige crystalline solid | [1] |
| Melting Point | 73-74 °C | [4] |
| 74-76 °C | [6][7][8][9] | |
| 72-77 °C | [10] | |
| Boiling Point | 106 °C at 15 mmHg | [6][7][8][9] |
| Density | 1.0347 g/cm³ (estimate) | [8] |
| pKa (Strongest Acidic) | 14.5 | [11] |
| pKa (Strongest Basic) | -2.7 | [11] |
Table 2: Solubility of Azetidin-2-one
| Solvent | Solubility | Reference |
| Water | Very soluble | [6][7] |
| Chloroform | Very soluble | [2][6][7][8][9] |
| Ethanol | Very slightly soluble | [6][7] |
| Highly soluble | [12] |
Table 3: Spectroscopic Data of Azetidin-2-one
| Spectroscopic Technique | Characteristic Features | Reference |
| Infrared (IR) Spectroscopy | Strained β-lactams show a characteristic C=O absorption in the range of 1735-1765 cm⁻¹. | [4] |
| Monocyclic β-lactams exhibit an absorption between 1735-1765 cm⁻¹, indicating the carbonyl group behaves similarly to an ester. | [12] |
II. Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization and synthesis of azetidin-2-one. The following sections provide generalized protocols for determining its key physical properties and a common synthetic route.
A. Determination of Melting Point
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline azetidin-2-one is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) or a Thiele tube filled with a suitable heating oil can be used.
-
Measurement:
-
Rapid Determination: An initial rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.
-
Accurate Determination: A second sample is heated slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
B. Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.
Methodology (Thiele Tube):
-
Sample Preparation: A small volume (approximately 0.5 mL) of molten azetidin-2-one is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Measurement: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
C. Determination of Solubility
Solubility is a crucial parameter for designing reaction conditions and formulations.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid azetidin-2-one is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of azetidin-2-one in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
D. Synthesis of Azetidin-2-one (Staudinger Cycloaddition)
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely used method for the synthesis of β-lactams.[12]
Generalized Protocol:
-
Imine Formation: An appropriate aldehyde and amine are reacted to form the corresponding imine. For the synthesis of the parent azetidin-2-one, a protected imine precursor would be required.
-
Ketene Generation: A ketene is generated in situ, typically from an acyl chloride and a tertiary amine base (e.g., triethylamine). For the parent azetidin-2-one, a simple ketene precursor like acetyl chloride would be used.
-
Cycloaddition: The generated ketene reacts with the imine in a [2+2] cycloaddition to form the azetidin-2-one ring. The reaction is often carried out in an inert solvent (e.g., toluene) and can be influenced by temperature and the nature of the reactants and base used.
-
Work-up and Purification: The reaction mixture is typically washed to remove the amine hydrochloride salt and other impurities. The crude product is then purified by techniques such as recrystallization or column chromatography.
III. Chemical Reactivity and Signaling Pathways
The strained four-membered ring of azetidin-2-one is highly susceptible to nucleophilic attack, which is the basis for its biological activity and its utility as a synthetic intermediate.
A. Hydrolysis of the β-Lactam Ring
Azetidin-2-one is sensitive to hydrolysis, particularly under basic conditions, leading to ring-opening to form β-alanine. This reaction is analogous to the mechanism by which β-lactamases deactivate penicillin antibiotics.
Caption: Hydrolysis mechanism of azetidin-2-one.
B. Reaction with Grignard Reagents
Grignard reagents, being strong nucleophiles, readily attack the carbonyl carbon of azetidin-2-one, leading to ring-opening and the formation of a γ-amino alcohol after an acidic workup.
Caption: Reaction of azetidin-2-one with a Grignard reagent.
C. Reduction with Lithium Aluminum Hydride (LiAlH₄)
Strong reducing agents like lithium aluminum hydride can reduce the amide functionality of azetidin-2-one to an amine, resulting in the formation of the corresponding azetidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 7. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
